(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
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Overview
Description
The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic molecule that features a pyrazole ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azepane ring, and finally, the coupling of these two moieties.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Azepane Ring: The azepane ring can be synthesized via the reduction of azepinones or through the cyclization of appropriate diamines.
Coupling Reaction: The final step involves coupling the pyrazole and azepane rings using a suitable coupling agent such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: It is used in the development of advanced materials due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Uniqueness
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: is unique due to its combination of a pyrazole ring and an azepane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRXVVVAGPHGDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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